molecular formula C21H21F3N2O4 B2621150 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1396889-75-0

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2621150
CAS No.: 1396889-75-0
M. Wt: 422.404
InChI Key: KPXFCEBBCDTZLO-BQYQJAHWSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a piperidine ring, and a trifluoromethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Furan-2-yl Acrylate Intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.

    Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting piperidine with a suitable alkylating agent.

    Coupling Reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Trifluoromethoxybenzamide Moiety: Finally, the trifluoromethoxybenzamide group is introduced through a nucleophilic substitution reaction, where the amine group of the piperidine derivative reacts with 4-(trifluoromethoxy)benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated compound.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The trifluoromethoxybenzamide moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide makes it unique compared to its analogs. This group can significantly alter the compound’s electronic properties, increasing its stability and potentially enhancing its biological activity. The trifluoromethoxy group also increases the compound’s lipophilicity, which can improve its ability to penetrate biological membranes and reach intracellular targets.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4/c22-21(23,24)30-18-5-3-16(4-6-18)20(28)25-14-15-9-11-26(12-10-15)19(27)8-7-17-2-1-13-29-17/h1-8,13,15H,9-12,14H2,(H,25,28)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXFCEBBCDTZLO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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